molecular formula C15H17NO2 B6193930 rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 2679951-09-6

rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B6193930
CAS No.: 2679951-09-6
M. Wt: 243.3
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Description

rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a synthetic organic compound known for its unique structural and stereochemical properties. As a member of the cyclopentaquinoline family, this compound holds significant potential in the fields of medicinal chemistry and synthetic organic chemistry due to its versatile biological activities.

Preparation Methods

The synthesis of rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves multiple steps:

  • Synthetic Routes:
    • The initial step typically involves the preparation of the cyclopentaquinoline core, which is achieved through a series of cyclization reactions.

  • Reaction Conditions:
    • Cyclization reactions are often carried out in the presence of strong acids or bases under reflux conditions.

  • Industrial Production Methods:
    • Industrial production methods for this compound involve optimizing reaction conditions to achieve high yield and purity.

    • Large-scale synthesis may employ continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation:
    • The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

  • Reduction:
    • Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols or amines.

  • Substitution:
    • The carboxylic acid group can undergo nucleophilic substitution reactions with reagents such as thionyl chloride, resulting in the formation of acid chlorides.

  • Common Reagents and Conditions:
    • Oxidation: Potassium permanganate, chromium trioxide under acidic or basic conditions.

    • Reduction: Sodium borohydride or lithium aluminum hydride in aprotic solvents.

    • Substitution: Thionyl chloride, phosphorous pentachloride in inert solvents.

  • Major Products Formed:
    • Quinoline derivatives from oxidation.

    • Alcohols or amines from reduction.

    • Acid chlorides from substitution.

Scientific Research Applications

The compound has a broad range of scientific research applications:

  • Chemistry:
    • As a building block for synthesizing more complex molecules.

    • Used in studying reaction mechanisms and developing new synthetic methodologies.

  • Biology:
    • Potential use in biological assays to investigate enzyme interactions and inhibition.

    • Studied for its antimicrobial and anticancer properties.

  • Medicine:
    • Research into its potential as a pharmacologically active compound, particularly for targeting specific enzymes or receptors.

  • Industry:
    • Application in the synthesis of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid exerts its effects involves:

  • Molecular Targets:
    • Interaction with specific enzymes or receptors in biological systems.

    • Binding to nucleic acids or proteins, leading to modulation of their function.

  • Pathways Involved:
    • May inhibit enzyme activity through competitive or non-competitive mechanisms.

    • Activation or inhibition of signaling pathways involved in cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparing this compound with similar compounds highlights its uniqueness:

  • Structural Comparison:
    • Unlike its analogs, this compound features a unique cyclopentaquinoline core with dimethyl and carboxylic acid groups, imparting distinct chemical and biological properties.

  • List of Similar Compounds:
    • rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-methyl ester.

    • rac-(3aR,4S,9bS)-3-methyl-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid.

To sum up, rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid stands out for its diverse synthetic applications, distinct chemical reactivity, and promising potential in various scientific research fields. It remains a compound of considerable interest to researchers exploring new frontiers in chemistry, biology, and medicine.

Properties

CAS No.

2679951-09-6

Molecular Formula

C15H17NO2

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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